molecular formula C10H16BNO2 B11764516 (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile CAS No. 1422541-99-8

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile

Cat. No.: B11764516
CAS No.: 1422541-99-8
M. Wt: 193.05 g/mol
InChI Key: LMBRSTBCFVYBJR-JGVFFNPUSA-N
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Description

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile is a boron-containing organic compound. It is characterized by a cyclopropane ring substituted with a carbonitrile group and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached via a borylation reaction, often using a boronic ester or boronic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.

    Substitution: The dioxaborolane moiety can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and suitable electrophiles.

Major Products:

    Oxidation: Boronic acids, borates.

    Reduction: Primary amines, secondary amines.

    Substitution: Various substituted cyclopropane derivatives.

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Catalysis: It serves as a ligand or catalyst in various organic transformations.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity or protein interactions.

Industry:

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Agriculture: It may be used in the synthesis of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile depends on its specific application. In organic synthesis, it acts as a reagent or intermediate, facilitating various chemical transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

    (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.

Uniqueness: The presence of the carbonitrile group in (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical transformations or biological interactions.

Properties

CAS No.

1422541-99-8

Molecular Formula

C10H16BNO2

Molecular Weight

193.05 g/mol

IUPAC Name

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8H,5H2,1-4H3/t7-,8+/m0/s1

InChI Key

LMBRSTBCFVYBJR-JGVFFNPUSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C#N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C#N

Origin of Product

United States

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